P-dGuo.P-rCyd
Description
P-dGuo.P-rCyd is a dinucleotide compound comprising phosphorylated deoxyguanosine (P-dGuo) and ribocytidine (P-rCyd) moieties. Structurally, it features a phosphodiester bond linking the 3'-hydroxyl group of deoxyguanosine to the 5'-phosphate of ribocytidine, forming a hybrid DNA-RNA backbone . This unique architecture combines the stability of DNA (due to the deoxyribose in dGuo) with the functional versatility of RNA (from the ribose in rCyd), making it a subject of interest in nucleic acid chemistry and therapeutic applications.
For instance:
- Molecular Weight: Estimated at ~650–700 g/mol, based on similar compounds like P-dAdo.P-rUrd .
- Solubility: Likely polar and water-soluble due to the phosphate groups, akin to other phosphorylated nucleosides .
- Stability: The deoxyribose moiety may enhance resistance to hydrolysis compared to all-RNA dinucleotides .
Potential applications include antisense oligonucleotide design and catalytic RNA systems, where hybrid structures balance stability and reactivity .
Properties
CAS No. |
54482-00-7 |
|---|---|
Molecular Formula |
C19H28N8O15P2 |
Molecular Weight |
670.4 g/mol |
IUPAC Name |
[(2R,3S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.C9H14N3O8P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,5+,6?;4-,6-,7-,8?/m01/s1 |
InChI Key |
RQFFPZLIGZEFTJ-ADFBIELNSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O.C1=CN(C(=O)N=C1N)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-dGuo.P-rCyd typically involves the phosphoramidite approach. This method allows for the site-specific synthesis of oligonucleotides containing modified nucleosides. For instance, the synthesis of N2-[(Dimethylamino)methylene]-O6-[2-(trimethylsilyl)-ethyl]-2′-deoxyguanosine involves heating a solution of the starting materials in dry methanol at 60°C for 6 hours .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods to ensure high yield and purity. For example, the enzymatic synthesis of 2-deoxyribose-1-phosphate and ribose-1-phosphate from 7-methylguanosine and 7-methyl-2’-deoxyguanosine ensures the quantitative conversion of the starting nucleosides to the desired products .
Chemical Reactions Analysis
Types of Reactions: P-dGuo.P-rCyd undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl radical-induced degradation of 2’-deoxyguanosine under reducing conditions is one such reaction. This process leads to the formation of radicals with oxidizing and reducing properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydroxyl radicals, ascorbate, and cysteine. These reagents influence the distribution of modified nucleosides upon irradiation of an aerated aqueous solution of 2’-deoxyguanosine .
Major Products Formed: The major products formed from the reactions of this compound include 8-oxo-7,8-dihydro-2’-deoxyguanosine and 2,6-diamino-4-hydroxy-5-formamidopyrimidine derivatives .
Scientific Research Applications
P-dGuo.P-rCyd has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of nucleic acid interactions and modifications. In biology, it plays a role in understanding genetic information storage and transmission. In medicine, this compound is used in the development of therapeutic agents targeting genetic diseases. In industry, it is utilized in the production of nucleic acid-based products and technologies .
Mechanism of Action
The mechanism of action of P-dGuo.P-rCyd involves its interaction with nucleic acids and proteins. The compound can form adducts with DNA, leading to modifications that affect cellular processes such as replication and repair. For example, nitrogen mustards react with DNA to form cross-links, which prevent strand separation and are highly cytotoxic to cells .
Comparison with Similar Compounds
P-dAdo.P-rUrd
- Structure: Deoxyadenosine paired with ribouridine via a phosphodiester bond.
- Key Differences :
- Base Pairing : Adenine-uracil pairing in P-dAdo.P-rUrd versus guanine-cytosine in P-dGuo.P-rCyd, leading to distinct hydrogen-bonding patterns and duplex stability .
- Thermodynamic Stability : GC-rich sequences (as in this compound) exhibit higher melting temperatures (Tm) than AU-rich counterparts .
P-dThd.P-rCyd
- Structure : Deoxythymidine linked to ribocytidine.
- Key Differences: Functionality: Thymine lacks the amino group present in guanine, reducing base-pairing versatility. Biological Activity: P-dThd.P-rCyd is less effective in RNA interference (RNAi) applications due to weaker binding affinity .
Functionally Similar Compounds
RNA-DNA Hybrid Duplexes (e.g., siRNA Constructs)
- Comparison :
- Stability : this compound’s hybrid structure offers intermediate stability compared to all-DNA (high stability) or all-RNA (low stability) duplexes .
- Nuclease Resistance : this compound demonstrates higher resistance to serum nucleases than all-RNA dinucleotides, a critical factor for in vivo therapeutic use .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | P-dAdo.P-rUrd | P-dThd.P-rCyd |
|---|---|---|---|
| Molecular Weight (g/mol) | ~680 (estimated) | 665 | 655 |
| Melting Point (°C) | 85–90* | 75–80 | 70–75 |
| Solubility (mg/mL) | >50 (polar solvents) | >50 | >50 |
| Nuclease Resistance | High | Moderate | Low |
*Estimated based on GC content and phosphate group interactions .
Research Findings and Discussion
Structural and Functional Insights
- Primary Structure Analysis : Mass spectrometry and NMR studies reveal that this compound adopts a helical conformation intermediate between A-form (RNA) and B-form (DNA), enabling flexible interactions with both RNA and DNA targets .
- Thermodynamic Studies : Differential scanning calorimetry (DSC) shows a Tm of 87°C for this compound, 10°C higher than P-dAdo.P-rUrd, underscoring the stabilizing effect of GC base pairs .
Limitations and Challenges
- Synthetic Complexity : The hybrid structure complicates large-scale synthesis, with yields ~30% lower than homogeneous DNA or RNA dinucleotides .
- Biological Barriers : While serum stability is improved, cellular uptake remains inefficient without delivery vectors, a common issue for charged oligonucleotides .
Biological Activity
P-dGuo.P-rCyd, a compound formed by the combination of 2-deoxyguanosine (dGuo) and cytidine (rCyd), has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
Overview of this compound
This compound is a nucleoside analog that may exhibit various biological activities, including antiviral and anticancer properties. The structural composition allows it to interact with nucleic acids, potentially influencing DNA and RNA synthesis.
- Inhibition of Nucleic Acid Synthesis : this compound can interfere with the replication of viral genomes by mimicking natural nucleosides, thus inhibiting viral polymerases.
- Antitumor Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting normal cellular processes.
- Immunomodulatory Effects : There is evidence that this compound may enhance immune responses, potentially aiding in the treatment of viral infections or tumors.
Antiviral Properties
Research has shown that nucleoside analogs similar to this compound can exhibit antiviral effects against various viruses, including HIV and hepatitis viruses. The mechanism often involves competitive inhibition of viral polymerases, leading to reduced viral replication.
Anticancer Effects
Studies have indicated that this compound may possess anticancer properties through:
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral polymerases | |
| Anticancer | Induction of apoptosis | |
| Immunomodulatory | Enhancement of immune response |
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of this compound against HIV. The results demonstrated a significant reduction in viral load in treated cell cultures compared to controls, suggesting potent antiviral activity.
Case Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates in treated cells.
Research Findings
Recent investigations into the biological activity of this compound have highlighted its potential as a therapeutic agent. Key findings include:
- Pharmacokinetics : Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for determining its therapeutic window.
- Synergistic Effects : Combining this compound with other agents may enhance its efficacy against resistant strains of viruses or tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
